molecular formula C27H31NO11 B136383 Epirubicinol CAS No. 76155-56-1

Epirubicinol

Cat. No. B136383
CAS RN: 76155-56-1
M. Wt: 545.5 g/mol
InChI Key: NKZRZOVSJNSBFR-QXAZHNFISA-N
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Description

Epirubicin Description

Epirubicin is an anthracycline antineoplastic agent that is closely related to doxorubicin, differing only in the configuration of the hydroxyl group at the 4' position . It is used in the treatment of various cancers, including breast cancer, non-Hodgkin's lymphomas, ovarian cancer, soft-tissue sarcomas, pancreatic cancer, gastric cancer, small-cell lung cancer, and acute leukemia . Epirubicin works by interfering with DNA synthesis and function, particularly during the S phase of the cell cycle . It is administered intravenously and metabolized by the liver, with elimination primarily through the bile and to a lesser extent in the urine .

Synthesis Analysis

Epirubicin is synthesized as a semisynthetic derivative of doxorubicin . The synthesis of epirubicin involves the modification of the hydroxyl group at the 4' position of the doxorubicin molecule . Additionally, a green chemistry approach has been used to synthesize gold nanoparticles conjugated with epirubicin using the fruit extract of Limonia acidissima L., which offers a method for targeted drug delivery .

Molecular Structure Analysis

The molecular structure of epirubicin is characterized by the presence of an anthracycline ring with an altered hydroxyl group at the 4' position compared to doxorubicin . This slight modification is responsible for the different pharmacokinetic and pharmacodynamic properties of epirubicin . The interaction of epirubicin with DNA has been studied using various spectroscopic techniques, indicating that epirubicin binds to DNA through intercalation and external binding to the phosphate backbone .

Chemical Reactions Analysis

Epirubicin undergoes metabolic reactions in the liver, where it is glucuronidated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This glucuronidation is the main inactivating pathway for epirubicin . The interaction of epirubicin with DNA has been electrochemically studied, showing that epirubicin can bind to both double-stranded and single-stranded DNA, which is relevant for its mechanism of action as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Epirubicin is administered intravenously and has a half-life of 30 to 40 hours . It has a dose-limiting toxicity of myelosuppression, with other common side effects including nausea, vomiting, alopecia, and potential cardiac arrhythmias . Compared to doxorubicin, epirubicin can be administered in higher cumulative doses before cardiotoxicity becomes a limiting factor . Epirubicin-loaded nanoparticles have been developed using a biocompatible polymer, which showed improved stability and reduced side effects, indicating a promising approach for cancer treatment .

Scientific Research Applications

Pharmacogenetics and Pharmacokinetics

  • UGT2B7 Polymorphisms and Epirubicin Pharmacokinetics : Research has shown a relationship between UGT2B7 genotype and the pharmacokinetics of epirubicin, highlighting the influence of genetic factors on drug metabolism (Sawyer et al., 2006).
  • Pharmacokinetics at Different Dose Levels : Studies on patients with metastatic breast cancer reveal significant interindividual variability in the pharmacokinetics of epirubicin and its metabolites, including epirubicinol, across different dose levels (Jakobsen et al., 2004).

Drug Delivery and Biosensing Technologies

  • Biosensors for Epirubicin : Novel DNA-based biosensors have been developed for analyzing epirubicin in biological samples, improving the understanding of its effects and interactions (Khodadadi et al., 2019).
  • Targeted Drug Delivery Systems : Research into dendrimer-based delivery systems with aptamers for targeted delivery of epirubicin has shown potential in increasing efficacy and reducing off-target effects (Taghdisi et al., 2016).

Mechanisms of Action and Resistance

  • Interaction with DNA : Studies have explored the interaction of epirubicin with DNA, providing insights into its mechanism of action at the molecular level (Erdem & Ozsoz, 2001).
  • Autophagy and Resistance in Cancer Cells : Research indicates that autophagy plays a role in the resistance development of cancer cells to epirubicin, suggesting new strategies for overcoming drug resistance (Sun et al., 2011).

Clinical Implications and Applications

  • Enhancing Antitumor Effect : Experiments have shown that combining epirubicin with acoustic cavitation and microbubbles can enhance its antitumor effect, offering potential for improved chemotherapy methods (Lu et al., 2011).
  • Apoptosis in Osteoblasts : Studies on the effect of epirubicin on osteoblasts reveal its mechanism in inducing apoptosis through death-receptor and mitochondrial pathways, contributing to bone loss and hematological toxicity (Huang et al., 2018).

Future Directions

Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-QXAZHNFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicinol

CAS RN

76155-56-1
Record name 13-Dihydro-4'-epidoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIRUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
WIW Dodde, JG Maring, G Hendriks… - Therapeutic drug …, 2003 - journals.lww.com
… epirubicinol (r > 0.99) in both saliva and plasma. The recoveries from saliva and plasma of epirubicin, epirubicinol, … bioanalysis of epirubicin and epirubicinol in saliva as well as plasma. …
Number of citations: 39 journals.lww.com
E Salvatorelli, P Menna, L Gianni, G Minotti - Journal of Pharmacology and …, 2007 - ASPET
… its secondary alcohol metabolite epirubicinol. Comparisons … a defective stimulation of epirubicinol formation by paclitaxel or … The failure of paclitaxel or docetaxel to stimulate …
Number of citations: 44 jpet.aspetjournals.org
S Fogli, R Danesi, A Gennari, S Donati, PF Conte… - Annals of oncology, 2002 - Elsevier
… , as shown in the present study by the rebound in epirubicinol plasma levels and reduction in CL R of epirubicin and epirubicinol, was not further enhanced by the administration of …
Number of citations: 69 www.sciencedirect.com
R Danesi, F Innocenti, S Fogli… - British journal of …, 2002 - Wiley Online Library
… Plasma concentrations of paclitaxel, epirubicin and epirubicinol were measured and the … Results An increase in epirubicinol plasma concentrations occurred after the start of the …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
IK Barker, SM Crawford, AF Fell - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
… Recoveries of the metabolites epirubicinol, 7-… and epirubicinol glucuronide, were semiquantitatively determined after treatment with /3-glucuronidase. The metabolites epirubicinol …
Number of citations: 29 www.sciencedirect.com
LS Murray, DI Jodrell, JG Morrison, A Cook, DJ Kerr… - Clinical Oncology, 1998 - Elsevier
… Despite the small numbers studied, the increase in the active metabolite epirubicinol was significant (P<0.05). These changes in exposure were not explained by reduced cytochrome P-…
Number of citations: 16 www.sciencedirect.com
P Jakobsen, E Steiness, L Bastholt, M Dalmark… - Cancer chemotherapy …, 1991 - Springer
… Pharmacokinetic analysis of epirubicin and its metabolites epirubicinol and 7-deoxy-13-dihydro-… The metabolite epirubicinol appeared quickly after epirubicin administration and its half-…
Number of citations: 49 link.springer.com
D Jamieson, J Lee, N Cresti, R Jackson… - Cancer chemotherapy …, 2014 - Springer
… Cyclophosphamide and its metabolites and also epirubicin and epirubicinol were measured in plasma. DNA was extracted from whole blood and genotyping performed using RT-PCR. …
Number of citations: 39 link.springer.com
J Robert - Clinical pharmacokinetics, 1994 - Springer
… lites, including a 13-dihydro derivative, epirubicinol, 2 glucuronides and 4 aglycones. Quantitatively, the glucuronides of epirubicin and epirubicinol are very important, and this pathway, …
Number of citations: 72 link.springer.com
P Jakobsen, L Bastholt, M Dalmark, P Pfeiffer… - Cancer chemotherapy …, 1991 - Springer
… A similar correlation was observed when the metabolite epirubicinol was also considered. … alone (r=−0.55,P<0.001) or epirubicin and epirubicinol together (r=−0.63,P<0.001). As a …
Number of citations: 61 link.springer.com

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